![molecular formula C23H27F13O6 B12837714 Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester CAS No. 226409-30-9](/img/structure/B12837714.png)
Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: is a specialized organic compound known for its unique chemical structure and properties. This compound features both vinyloxy and tridecafluorooctyl groups, making it valuable in various scientific and industrial applications. Its structure allows for unique reactivity and stability, particularly in environments requiring resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate typically involves a multi-step process:
Formation of Vinyloxybutyl Groups: This step involves the reaction of butyl alcohol with vinyl ether under acidic conditions to form the vinyloxybutyl intermediate.
Introduction of Tridecafluorooctyl Group: The tridecafluorooctyl group is introduced through a nucleophilic substitution reaction, where a suitable tridecafluorooctyl halide reacts with the vinyloxybutyl intermediate.
Malonate Ester Formation: The final step involves the esterification of the intermediate with malonic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The vinyloxy groups can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the vinyloxy groups, converting them into saturated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Functionalized derivatives with new substituents replacing the tridecafluorooctyl group.
Applications De Recherche Scientifique
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: finds applications in various fields:
Chemistry: Used as a monomer in polymer synthesis, particularly for creating fluorinated polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems due to its stability and resistance to degradation.
Medicine: Explored for use in medical devices and implants, where its chemical resistance and biocompatibility are advantageous.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.
Mécanisme D'action
The compound exerts its effects primarily through its unique chemical structure:
Molecular Targets: The vinyloxy groups can interact with various substrates, allowing for polymerization or cross-linking reactions.
Pathways Involved: The tridecafluorooctyl group provides hydrophobicity and chemical resistance, making the compound suitable for applications in harsh environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[4-(Vinyloxy)Butyl] Succinate
- Bis[4-(Vinyloxy)Butyl] Isophthalate
- Bis[4-(Vinyloxy)Butyl] 1,6-Hexanediylbiscarbamate
Uniqueness
- Hydrophobicity : The presence of the tridecafluorooctyl group imparts superior hydrophobicity compared to similar compounds.
- Chemical Resistance : Enhanced resistance to chemical degradation due to the fluorinated group.
- Versatility : The combination of vinyloxy and tridecafluorooctyl groups allows for a wide range of chemical modifications and applications.
Propriétés
Numéro CAS |
226409-30-9 |
|---|---|
Formule moléculaire |
C23H27F13O6 |
Poids moléculaire |
646.4 g/mol |
Nom IUPAC |
bis(4-ethenoxybutyl) 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate |
InChI |
InChI=1S/C23H27F13O6/c1-3-39-11-5-7-13-41-16(37)15(17(38)42-14-8-6-12-40-4-2)9-10-18(24,25)19(26,27)20(28,29)21(30,31)22(32,33)23(34,35)36/h3-4,15H,1-2,5-14H2 |
Clé InChI |
HFIWGHMGTAOCRO-UHFFFAOYSA-N |
SMILES canonique |
C=COCCCCOC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


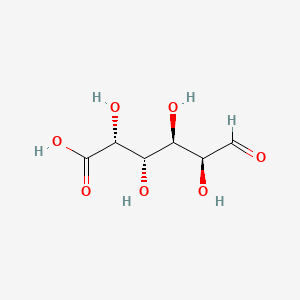
![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
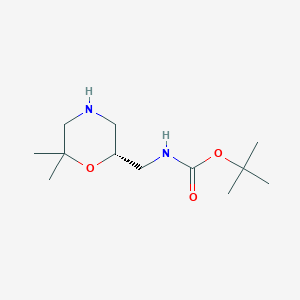

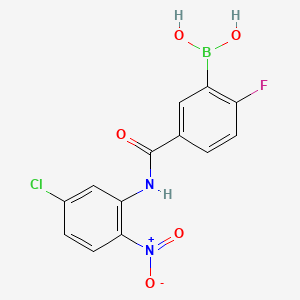
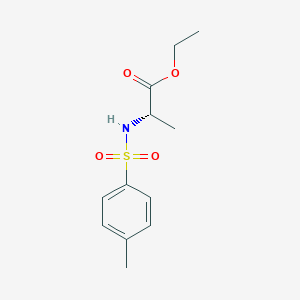
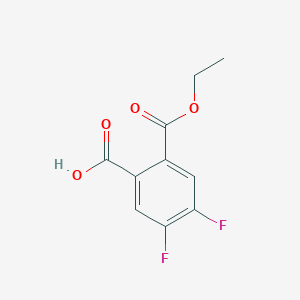
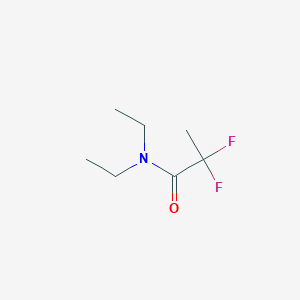
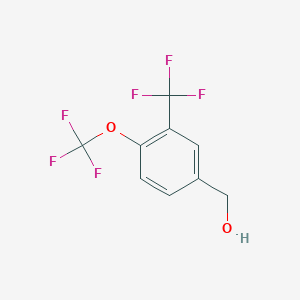
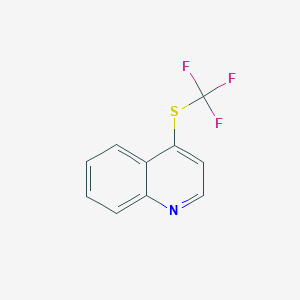
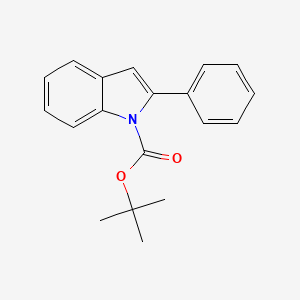
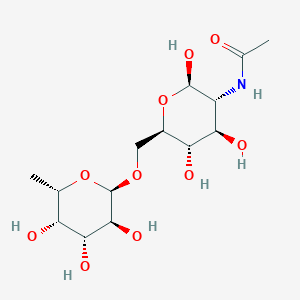
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

